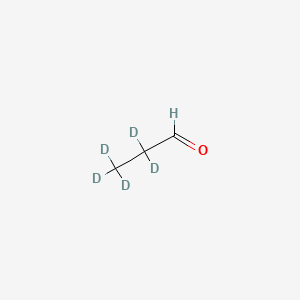

Propionaldehyde-2,2,3,3,3-d5

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentadeuteriopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBJYMSMWIIQGU-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

63.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198710-93-9 | |

| Record name | Propionaldehyde-2,2,3,3,3-D5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Propionaldehyde-d5

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core physical and chemical characteristics of Propionaldehyde-d5. The structure of this document is designed to provide a logical flow from fundamental properties to practical applications and safety protocols, ensuring a thorough understanding of this important deuterated aldehyde.

Introduction: The Role of Deuterium in Propionaldehyde

Propionaldehyde-d5 (Propanal-d5) is the deuterated isotopologue of propionaldehyde, where the five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution makes it a powerful tool in a variety of scientific disciplines. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a significant kinetic isotope effect. This property is invaluable for elucidating reaction mechanisms. Furthermore, its mass shift of +5 amu compared to the unlabeled analog makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the analyte but is clearly distinguishable by its mass-to-charge ratio (m/z).[1][2] This guide will provide the detailed physicochemical data, analytical characteristics, and handling protocols necessary for its effective use in the laboratory.

Chemical Identity and Structure

Physicochemical Properties

The essential physical and chemical properties of Propionaldehyde-d5 are summarized in the table below. This data is critical for experimental design, safety considerations, and analytical method development.

| Property | Value | Source(s) |

| Physical Form | Colorless Liquid | [4][7] |

| Boiling Point | 46-50 °C | [1][4][7] |

| Density | 0.873 g/mL at 25 °C | [1][4][7] |

| Flash Point | -30 °C (-22 °F) (closed cup) | [4][7] |

| Solubility | Sparingly soluble in Chloroform and Ethyl Acetate.[1] The unlabeled analog is miscible with alcohol, ether, and water.[8] | |

| Isotopic Purity | ≥98 atom % D | [2][4][6][7] |

| Chemical Purity | ≥96% | [2][6] |

Analytical Characterization

Accurate characterization is paramount for ensuring the identity and purity of Propionaldehyde-d5 before its use in sensitive applications.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺•) peak for Propionaldehyde-d5 is expected at an m/z of 63, a +5 shift from the unlabeled compound (m/z 58). The fragmentation pattern is a key identifier. A prominent fragment is expected from the alpha-cleavage loss of the formyl proton (-CHO), however, the loss of a deuterium radical (•D) from the ethyl group is also a characteristic fragmentation pathway for deuterated aldehydes.[1] Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for confirming both chemical purity and isotopic enrichment.

Infrared (IR) Spectroscopy

The IR spectrum provides functional group information. The most characteristic absorption for Propionaldehyde-d5 is the strong carbonyl (C=O) stretching vibration, which appears in the same region as its unlabeled counterpart, approximately 1720-1740 cm⁻¹.[6] The key difference will be the absence of C-H stretching bands from the ethyl group (typically 2845-2975 cm⁻¹) and the appearance of C-D stretching vibrations at lower wavenumbers (typically ~2100-2200 cm⁻¹). The aldehydic C-H stretch remains, typically seen between 2650-2880 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive tool for confirming the position and extent of deuterium labeling.

-

¹H NMR: The spectrum is significantly simplified compared to unlabeled propionaldehyde. It will show a single signal, a singlet (or narrowly split multiplet depending on the solvent and resolution), for the aldehydic proton (R-CHO) around 9.7 ppm. The signals for the ethyl group protons will be absent.

-

¹³C NMR: The spectrum will show three signals. The carbonyl carbon will appear around 200 ppm. The signals for the deuterated carbons (-CD₂- and -CD₃) will be present, but they will appear as multiplets due to ¹³C-²H coupling (e.g., a quintet for the -CD₂- group and a septet for the -CD₃ group) and will be found upfield.

Safety, Handling, and Storage

5.1 Hazard Identification

Propionaldehyde-d5 is a hazardous chemical and must be handled with appropriate precautions. It shares the same hazards as its non-deuterated analog.

-

GHS Classification: Highly flammable liquid and vapor (H225), Harmful if swallowed or inhaled (H302 + H332), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).[4][7][9]

5.2 Recommended Handling Procedures

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[11]

-

All equipment used for transfer must be grounded to prevent static discharge.

-

Avoid inhalation of vapors and contact with skin and eyes.[9]

5.3 Storage and Stability

Proper storage is crucial to maintain the integrity and purity of the compound.

-

Storage Temperature: Store in a refrigerator at 2-8°C.[4][5][7]

-

Atmosphere: Propionaldehyde is susceptible to oxidation and polymerization.[8][12] It should be stored under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[8]

-

Container: Keep in a tightly sealed container in a cool, dry, and dark place.

-

Stability: The compound is stable if stored under the recommended conditions.[6] However, like other aldehydes, it may form peroxides over time, especially if exposed to air. It is recommended to re-analyze for purity if stored for extended periods (e.g., over three years).[6]

Experimental Protocol: Determination of Isotopic Purity by GC-MS

This protocol provides a standardized workflow for the verification of isotopic enrichment and chemical purity of Propionaldehyde-d5 using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the isotopic distribution (M, M+1, M+2, etc.) and determine the chemical purity of a Propionaldehyde-d5 sample.

Materials:

-

Propionaldehyde-d5 sample

-

Propionaldehyde (natural abundance standard)

-

High-purity solvent for dilution (e.g., Methanol or Dichloromethane)

-

GC vials with caps

-

Microsyringe

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Capillary Column: A mid-polarity column such as a DB-624 or equivalent is suitable for separating volatile aldehydes (e.g., 60 m x 0.32 mm, 1.8 µm film thickness).[12]

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the natural abundance propionaldehyde standard at approximately 1 mg/mL in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to establish instrument linearity and determine the retention time.

-

-

Sample Preparation:

-

Prepare a solution of the Propionaldehyde-d5 sample at a concentration similar to the standard (e.g., 100 µg/mL to 1 mg/mL) in the same solvent.[12] This concentration should provide a strong signal without overloading the detector.

-

-

GC-MS Instrument Setup:

-

Injector: Set to 220-250°C. Use a split injection mode (e.g., 20:1 split ratio) to handle the volatile nature of the analyte.[13]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 200°C.

-

Hold: Hold at 200°C for 2 minutes.

-

(This program should be optimized to ensure good separation from any solvent or impurity peaks.)

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan.

-

Scan Range: m/z 25-100. This range will cover the molecular ions of both the labeled and unlabeled compounds and their primary fragments.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Analysis Sequence:

-

Inject a solvent blank to ensure no system contamination.

-

Inject the natural abundance propionaldehyde standard to determine its retention time and mass spectrum.

-

Inject the Propionaldehyde-d5 sample.

-

-

Data Analysis:

-

Chemical Purity: Integrate the total ion chromatogram (TIC) for the Propionaldehyde-d5 sample. Chemical purity is calculated as the peak area of Propionaldehyde-d5 divided by the total area of all peaks, expressed as a percentage.

-

Isotopic Enrichment:

-

Extract the mass spectrum from the apex of the Propionaldehyde-d5 peak.

-

Identify the ion cluster around the molecular ion (m/z 63).

-

Correct for the natural isotopic abundance of ¹³C in the unlabeled fragments. A general method involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels.[14]

-

The isotopic purity (atom % D) is determined by the relative intensity of the M+5 peak (m/z 63) compared to the sum of intensities of all isotopologues (M to M+5).

-

-

Visualization: GC-MS Workflow for Purity Analysis

The following diagram illustrates the logical workflow for the quality control analysis of a Propionaldehyde-d5 sample as described in the protocol above.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 198710-93-9(this compound) | Kuujia.com [kuujia.com]

- 3. Propionaldehyde(123-38-6) 1H NMR [m.chemicalbook.com]

- 4. physics.ucf.edu [physics.ucf.edu]

- 5. Propionaldehyde(123-38-6) IR Spectrum [m.chemicalbook.com]

- 6. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. oaji.net [oaji.net]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) for the Analysis of Deuterium Enrichment of Water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Commercial Availability of Propionaldehyde-2,2,3,3,3-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis and commercial availability of Propionaldehyde-2,2,3,3,3-d5 (also known as Propanal-d5), a deuterated aldehyde of significant interest in pharmaceutical research and development. This document details a primary synthetic route, grounded in established organic chemistry principles, and offers a comparative analysis of commercially available sources for this isotopically labeled compound. The information presented herein is intended to equip researchers with the necessary knowledge to either synthesize or procure this compound for their specific research applications.

Introduction: The Significance of Deuterated Aldehydes

Isotopically labeled compounds, particularly those incorporating deuterium, are invaluable tools in the fields of medicinal chemistry, drug metabolism and pharmacokinetics (DMPK), and mechanistic studies. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can significantly impact the rate of metabolic processes, often leading to a slower breakdown of the deuterated compound.

This compound, with its five deuterium atoms on the ethyl group, serves as a stable, non-radioactive tracer in metabolic studies and as a building block for the synthesis of more complex deuterated molecules. Its use allows for precise tracking and quantification of metabolic pathways and can be instrumental in developing drug candidates with improved pharmacokinetic profiles.

Synthetic Pathway: Oxidation of Deuterated 1-Propanol

The most direct and widely employed method for the synthesis of propionaldehyde is the controlled oxidation of 1-propanol. This well-established reaction can be readily adapted for the preparation of this compound by utilizing the corresponding deuterated starting material, 1-propanol-2,2,3,3,3-d5.

Reaction Principle and Causality

The core of this synthesis lies in the partial oxidation of a primary alcohol to an aldehyde. Stronger oxidizing conditions would lead to the formation of the corresponding carboxylic acid (propionic acid). Therefore, the critical aspect of this procedure is the immediate removal of the aldehyde from the reaction mixture as it is formed. This is achievable due to the significant difference in boiling points between the starting alcohol, the aldehyde product, and the potential carboxylic acid byproduct.

-

Propionaldehyde: Boiling point ~49°C[1]

-

1-Propanol: Boiling point ~97°C[1]

-

Propionic Acid: Boiling point ~141°C[1]

By maintaining the reaction temperature above the boiling point of propionaldehyde but below that of 1-propanol, the desired product can be selectively distilled off, preventing its over-oxidation.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is adapted from the well-established synthesis of propionaldehyde and should be performed by personnel with appropriate training in synthetic organic chemistry in a well-ventilated fume hood.

Materials and Reagents:

-

1-Propanol-2,2,3,3,3-d5

-

Potassium dichromate (K₂Cr₂O₇) or Sodium dichromate (Na₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Anti-bumping granules

-

Distilled water

-

Ice

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Distillation head with condenser

-

Receiving flask

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Thermometer

Procedure:

-

Preparation of the Oxidizing Solution: In a beaker, carefully and slowly add concentrated sulfuric acid to distilled water, with cooling in an ice bath. To this acidic solution, dissolve the potassium dichromate. This creates the chromic acid oxidizing agent in situ.[1][2]

-

Reaction Setup: Assemble a distillation apparatus. Place the 1-propanol-2,2,3,3,3-d5 and anti-bumping granules in the round-bottom flask. The receiving flask should be cooled in an ice bath to minimize evaporation of the volatile aldehyde product.

-

Oxidation and Distillation: Gently heat the deuterated propanol to its boiling point. Slowly add the oxidizing solution from the dropping funnel to the boiling alcohol.[2] The reaction is exothermic, and the rate of addition should be controlled to maintain a steady distillation of the product. The temperature at the distillation head should be maintained at approximately 49-55°C. The color of the reaction mixture will change from orange to green as the chromium(VI) is reduced to chromium(III).[2]

-

Work-up and Purification: Once the addition of the oxidizing agent is complete, continue heating for a short period to ensure all the aldehyde has distilled over. The collected distillate will be an aqueous solution of this compound.

-

Drying: Separate the organic layer (if two layers are present) and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Final Distillation (Optional): For higher purity, the dried aldehyde can be redistilled, collecting the fraction boiling at approximately 49°C.

Self-Validating System and Quality Control

The integrity of this protocol is validated by continuous monitoring of the distillation temperature. A stable temperature at the boiling point of propionaldehyde confirms the selective removal of the desired product. The final product's identity and purity can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a significant reduction or absence of signals corresponding to the ethyl protons, confirming deuteration. The aldehydic proton will be observable. ¹³C NMR will show characteristic shifts for the carbonyl carbon.

-

Mass Spectrometry (MS): The molecular ion peak will confirm the correct mass for the deuterated compound.

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch will be present around 1730 cm⁻¹.

Commercial Availability

For researchers who prefer to procure this compound, several reputable suppliers offer this compound. The specifications, particularly isotopic and chemical purity, may vary between suppliers.

Supplier Comparison

| Supplier | Product Name | Isotopic Purity | Chemical Purity | CAS Number |

| Sigma-Aldrich | This compound | 98 atom % D | 98% (CP) | 198710-93-9 |

| CDN Isotopes | This compound | 98 atom % D | 96% | 198710-93-9 |

| Toronto Research Chemicals (TRC) | This compound | Not specified | Not specified | 198710-93-9 |

| LGC Standards | This compound | 98 atom % D | min 96% | 198710-93-9 |

Note: "CP" typically stands for Chemically Pure. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

Logical Relationship of Procurement

Caption: Decision-making process for obtaining this compound.

Conclusion

This compound is a valuable isotopically labeled compound with important applications in drug development and metabolic research. This guide has detailed a robust and well-established synthetic method via the oxidation of deuterated 1-propanol, emphasizing the critical control of reaction conditions to ensure the desired product. Additionally, a summary of commercial suppliers has been provided to facilitate procurement. The choice between synthesis and purchase will depend on the specific resources, timeline, and expertise available to the research team.

References

-

Ataman Kimya. (n.d.). PROPIONALDEHYDE. Retrieved from [Link]

-

NileRed. (2015, September 7). How to make Propanal (propionaldehyde) [Video]. YouTube. [Link]...

-

Royal Society of Chemistry. (2020, June 15). Oxidation of propanol to propanal VID 1592052479220 [Video]. YouTube. [Link]...

-

Wikipedia. (n.d.). Propionaldehyde. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of Propionaldehyde-2,2,3,3,3-d5: A Technical Whitepaper

This guide provides an in-depth technical overview of the safety protocols and handling considerations for Propionaldehyde-2,2,3,3,3-d5 (CAS No. 198710-93-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheet (SDS) information to deliver field-proven insights. We will explore the causality behind experimental choices, establish self-validating safety protocols, and address the unique challenges posed by this deuterated aldehyde, ensuring both personnel safety and the preservation of isotopic integrity. The fundamental toxicological and physical hazards of Propionaldehyde-d5 are considered analogous to its non-deuterated counterpart, Propionaldehyde (CAS No. 123-38-6).

Compound Identification and Core Hazard Analysis

This compound is a stable isotope-labeled aldehyde used as a building block in the synthesis of complex deuterated molecules, often for use in metabolic studies or as internal standards. While the deuterium labeling is critical for its scientific application, it does not mitigate the inherent chemical hazards of the propionaldehyde backbone.

Key Identifiers

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2,2,3,3,3-Pentadeuteriopropanal, Propanal-d5 |

| CAS Number | 198710-93-9[1][2] |

| Molecular Formula | C₃D₅HO |

| Molecular Weight | 63.11 g/mol [1][3] |

GHS Hazard Classification and Mechanistic Insight

The primary dangers of this compound stem from its high flammability and its reactivity as an aldehyde. It is classified as a highly flammable and reactive chemical.[4]

-

Hazard Statements: H225 (Highly flammable liquid and vapor), H302 + H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[5][6]

-

Signal Word: Danger.[5]

Expert Analysis (Causality):

-

Flammability (H225): The molecule's low molecular weight and high volatility contribute to a very low flash point of -30°C (-22°F).[5][7] This means that at standard room temperature, it produces sufficient vapor to form an ignitable mixture with air. The risk is not just from open flames; static discharge or hot surfaces can provide enough energy for ignition.[6][8]

-

Irritation and Damage (H315, H318, H335): The aldehyde functional group (-CHO) is electrophilic and can react with nucleophilic groups in biological macromolecules, such as proteins and DNA. This reactivity is the root cause of its irritant properties. Upon contact with the eyes, skin, or respiratory tract, it can disrupt cell membranes and proteins, leading to inflammation, irritation, and, in the case of eyes, severe damage.[4][7][9]

-

Acute Toxicity (H302, H332): Inhalation or ingestion can lead to systemic effects. While propionaldehyde is metabolized in the body, acute high-level exposure can overwhelm metabolic pathways, leading to symptoms like nausea, dizziness, headache, and irritation of the mucous membranes.[7][9] High concentrations can cause a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[4]

The Isotopic Dimension: Preserving Deuterium Integrity

A primary challenge when working with deuterated compounds is preventing isotopic dilution via Hydrogen-Deuterium (H-D) exchange.[10] While the C-D bonds on the ethyl backbone of Propionaldehyde-d5 are generally stable, atmospheric moisture presents a risk, particularly for long-term storage and sensitive applications.

Trustworthiness through Protocol: To ensure the isotopic enrichment (e.g., 98 atom % D) is maintained, all handling should be performed with the goal of minimizing exposure to atmospheric moisture.[3][11]

Protocol: Handling Under an Inert Atmosphere

-

Preparation: Before opening the vial, ensure you have a dry, inert atmosphere available (e.g., a glove box or a Schlenk line with dry argon or nitrogen). All glassware, syringes, and needles must be oven-dried and cooled in a desiccator prior to use.[10]

-

Inerting: If not using a glovebox, flush the headspace of the reaction vessel with the inert gas.

-

Transfer: Using a gas-tight syringe, pierce the septum of the Propionaldehyde-d5 vial. Draw a small amount of inert gas into the syringe before drawing the required volume of the liquid. This creates a positive pressure of inert gas, preventing air from entering the vial.

-

Dispensing: Transfer the liquid to the reaction vessel.

-

Storage: Tightly reseal the vial immediately. For enhanced long-term stability, wrap the cap with Parafilm and store it inside a desiccator or a controlled-atmosphere storage cabinet.[10]

Core Safety Protocols and Risk Mitigation

A multi-layered approach involving engineering controls, personal protective equipment, and stringent storage practices is mandatory.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of Propionaldehyde-d5 must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains the flammable and toxic vapors, preventing inhalation exposure and accumulation of an explosive vapor concentration in the lab.[4][7]

-

Grounding and Bonding: To prevent ignition from static electricity, all metal containers and equipment used for transferring the liquid must be grounded.[6][7][12]

-

Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[4]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are required. Standard safety glasses do not provide adequate protection from splashes.[7]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves before use and use proper removal techniques to avoid skin contact.[13] Contaminated gloves must be disposed of as hazardous waste.

-

Protective Clothing: A flame-resistant lab coat should be worn. All work clothing should be changed promptly if it becomes contaminated.[4]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below recommended limits (e.g., ACGIH TWA of 20 ppm for propionaldehyde), a NIOSH-approved respirator must be used.[4]

Storage, Stability, and Peroxide Formation

-

Segregated Storage: Store in a dedicated, well-ventilated flammables cabinet away from heat, sparks, and open flames.[5][8] It must be segregated from incompatible materials, especially oxidizing agents, strong acids, and strong bases, which can trigger violent polymerization or reaction.[6][14]

-

Peroxide Formation Risk: Like many aldehydes, Propionaldehyde can form explosive peroxides upon exposure to air and light over time.[9][14] This presents a significant explosion hazard, especially if the material is concentrated by distillation.

This protocol is a self-validating system to ensure stored material is safe for use.

-

Visual Inspection: Before use, check the container for any signs of crystallization, particularly around the cap threads, as this can indicate peroxide formation.[9] Do not open a container that shows these signs; contact your institution's Environmental Health and Safety (EHS) office immediately.

-

Chemical Testing (For opened containers older than 3-6 months):

-

In a fume hood, place a 1-2 mL aliquot of the aldehyde into a glass test tube.

-

Add an equal volume of 2% potassium iodide (KI) solution acidified with a few drops of dilute HCl.

-

A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the concentration.

-

Alternatively, commercially available peroxide test strips can be used.

-

-

Action: If peroxides are detected, the material should be decontaminated or disposed of according to EHS guidelines. Do not attempt to distill or concentrate peroxidized material.

Emergency Response Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

| Exposure Route | Action |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][12] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek medical attention if irritation persists.[7][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][12] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9] |

Spill and Fire Response

-

Spills: Evacuate all non-essential personnel. Remove all ignition sources.[6] Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Use non-sparking tools for cleanup.[8] Collect the material into a suitable, sealed container for hazardous waste disposal.[6]

-

Fire: This material is highly flammable. Use alcohol-resistant foam, carbon dioxide (CO₂), or dry chemical powder to extinguish.[8][12] Do not use a direct water jet, as this can spread the fire.[8] Vapors are heavier than air and can travel to a distant ignition source and flash back.[6]

Workflow: Chemical Spill Response

Caption: Workflow for responding to a chemical spill.

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Clear Liquid | [7] |

| Flash Point | -30 °C (-22 °F) - closed cup | [5][7] |

| Boiling Point | 46-50 °C (115-122 °F) | [7] |

| Melting Point | -81 °C (-113.8 °F) | [7] |

| Autoignition Temp. | 207 °C (404.6 °F) | [7] |

| Explosive Limits | LEL: 2.6%, UEL: 17% | [7] |

| Storage Temp. | Room Temperature / +4°C | [1][3] |

Disposal Considerations

This compound and any materials contaminated with it must be treated as hazardous waste.[9] Disposal must be carried out by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[7] Do not dispose of this chemical into drains or the environment.[6]

References

-

U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Propionaldehyde. Retrieved from [Link]

-

New Jersey Department of Health. (2005). Hazardous Substance Fact Sheet: Propionaldehyde. Retrieved from [Link]

-

National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Propionaldehyde. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. National Academies Press (US). Retrieved from [Link]

-

Synerzine. (2022). Safety Data Sheet: Propionaldehyde. Retrieved from [Link]

-

Loba Chemie. (2015). Safety Data Sheet: Propionaldehyde for Synthesis. Retrieved from [Link]

-

ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. Retrieved from [Link]

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. nj.gov [nj.gov]

- 5. 丙醛-2,2,3,3,3-D5 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. download.basf.com [download.basf.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. synerzine.com [synerzine.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lobachemie.com [lobachemie.com]

- 13. biotium.com [biotium.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Introduction: The Critical Role and Inherent Challenges of Deuterated Aldehydes

An In-depth Technical Guide to the Handling and Storage of Deuterated Aldehydes

The strategic replacement of hydrogen with its stable, heavy isotope, deuterium (²H or D), has become a cornerstone of modern pharmaceutical development and metabolic research.[1] Deuterated compounds, particularly deuterated aldehydes, serve as indispensable building blocks in organic synthesis and as internal standards in quantitative bioanalysis.[2][][4] The C-D bond is stronger than the C-H bond, which can lead to a significant kinetic isotope effect (KIE). This effect can slow down enzyme-mediated bond cleavage at the deuterated position, a property leveraged by medicinal chemists to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[5]

However, the very chemical reactivity that makes aldehydes synthetically valuable also renders them susceptible to degradation. Furthermore, the isotopic label itself can be labile under certain conditions. Maintaining the chemical purity and isotopic integrity of these expensive and critical reagents is therefore paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the optimal handling and storage of deuterated aldehydes, grounded in chemical principles and validated by field-proven methodologies.

Fundamental Chemical Properties and Stability Considerations

To effectively handle and store deuterated aldehydes, one must first understand their intrinsic vulnerabilities, which stem from both the aldehyde functional group and the nature of the deuterium label.

Chemical Instability of the Aldehyde Group

The aldehyde functional group is inherently reactive and susceptible to two primary degradation pathways: oxidation and polymerization.

-

Oxidation: Aldehydes are easily oxidized to the corresponding carboxylic acids, especially in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities. The formation of acidic impurities can, in turn, catalyze further degradation.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly under acidic or basic conditions. For example, formaldehyde is notorious for forming paraformaldehyde, a solid polymer.

Caption: Primary chemical degradation pathways for aldehydes.

Isotopic Instability: The Risk of H/D Exchange

While the deuterium label on the formyl carbon (the C-1 position) is generally stable, deuterium atoms on the α-carbon (the carbon adjacent to the carbonyl group) can be susceptible to exchange. This is because α-hydrogens (and thus α-deuteriums) are acidic and can be removed by a base to form an enolate, or in the presence of acid, can be removed from the corresponding enol tautomer.[6]

If protic sources (e.g., water, methanol) are present, the enol or enolate intermediate can be re-protonated, leading to the loss of the deuterium label and compromising the compound's isotopic purity.[7] This back-exchange is a critical concern, as it negates the purpose of the isotopic labeling.

Caption: Base-catalyzed H/D exchange at the α-carbon via an enolate intermediate.

Recommended Handling and Storage Protocols

The primary goal of any storage protocol is to mitigate the chemical and isotopic instabilities described above. This is achieved by controlling the compound's environment: temperature, atmosphere, light, and moisture.

Optimal Storage Conditions

Long-term stability is best achieved by storing deuterated aldehydes under conditions that minimize thermal energy and eliminate reactive environmental agents. The optimal conditions depend on the specific aldehyde's properties and whether it is stored neat or in solution.

| Parameter | Solid / Neat Liquid Storage | Storage in Solution | Rationale & Causality |

| Temperature | -20°C to -80°C [8][9] | -20°C to -80°C [8] | Low temperatures significantly reduce the rate of all chemical reactions, including oxidation and polymerization. |

| Atmosphere | Inert Gas (Argon or Nitrogen) [8] | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, directly preventing oxidative degradation to carboxylic acids. |

| Light | Amber Vials / In the Dark [8][10] | Amber Vials / In the Dark | Protects photosensitive compounds from light-catalyzed degradation pathways. |

| Container | Tightly Sealed Glass Vials with PTFE-lined Caps | Tightly Sealed Glass Vials with PTFE-lined Caps | Prevents ingress of atmospheric moisture and oxygen. PTFE liners provide an inert sealing surface. |

| Moisture | Store in a Desiccator or Dry Box [8] | Use Anhydrous Aprotic Solvents [8] | Prevents hydrolysis and minimizes the presence of protic sources that can cause H/D exchange at the α-position. |

Protocol for Long-Term Storage (Neat Compound)

This protocol is designed to maximize the shelf-life of a pure deuterated aldehyde.

Materials:

-

Schlenk flask or vial with a PTFE-lined screw cap or septum

-

High-purity Argon or Nitrogen gas line with a manifold

-

Vacuum pump

-

Appropriate freezer (-20°C or -80°C)

Step-by-Step Methodology:

-

Preparation: Place the vial containing the deuterated aldehyde into a larger Schlenk flask or directly use a sealable vial.

-

Inerting the Atmosphere: Connect the flask/vial to a Schlenk line or gas manifold.

-

Purge Cycle: Gently evacuate the headspace of the container with a vacuum pump for 1-2 minutes. Caution: Do not apply a strong vacuum to volatile aldehydes to avoid sample loss.

-

Backfill with Inert Gas: Backfill the container with high-purity argon or nitrogen.

-

Repeat: Repeat the evacuate-backfill cycle 3-5 times to ensure complete removal of atmospheric oxygen and moisture.

-

Sealing: After the final backfill, securely seal the vial with a PTFE-lined cap. For added protection, wrap the cap-vial interface with Parafilm®.

-

Storage: Immediately place the sealed vial in a designated, labeled spot within a freezer set to the appropriate temperature (e.g., -20°C).

Safety Precautions and Hazard Management

Aldehydes as a class present several health and safety risks. Deuteration does not significantly alter these toxicological properties. Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are required at all times.[11]

-

Hand Protection: Wear compatible, chemical-resistant gloves.[11] Nitrile gloves are suitable for incidental contact, but heavier gloves may be required for extensive handling.

-

Body Protection: A flame-retardant lab coat should be worn.

-

Respiratory Protection: All handling of volatile aldehydes or powdered solids should be performed inside a certified chemical fume hood to prevent inhalation.[12]

Hazard Summary and Disposal

Many aldehydes are toxic, irritants, and sensitizers. Formaldehyde, in particular, is a known carcinogen.[13][14]

| Compound Example | Key Hazards | GHS Pictograms | Disposal Considerations |

| Deuterated Formaldehyde | Toxic if inhaled/swallowed, skin/eye irritant, skin sensitizer, suspected mutagen, known carcinogen.[13][14] | Danger | Must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain. |

| Deuterated Benzaldehyde | Harmful if swallowed/inhaled, causes skin and eye irritation, suspected reproductive toxin.[15] | Danger | Combustible liquid. Dispose of as hazardous chemical waste. Keep away from ignition sources.[16] |

Spill Management: In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[12][16] Ensure the area is well-ventilated during cleanup.

Analytical Verification of Purity and Integrity

Regularly verifying the chemical and isotopic purity of deuterated aldehydes is a cornerstone of trustworthy research. A multi-technique approach is recommended for a comprehensive assessment.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for assessing isotopic integrity.[4][17]

-

¹H NMR: The disappearance or reduction in the intensity of a signal corresponding to a specific proton indicates successful deuteration at that site. Integration of the remaining proton signals relative to an internal standard can quantify the level of deuterium incorporation.

-

²H (Deuterium) NMR: Provides a direct observation of the deuterium atoms in the molecule, confirming their location and relative abundance.

Mass Spectrometry (MS)

MS, often coupled with Gas (GC) or Liquid (LC) Chromatography, is essential for confirming molecular weight and assessing chemical purity.[17]

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound, confirming the number of deuterium atoms incorporated (e.g., M+1 for each deuterium).

-

Chromatographic Purity: The chromatogram (GC or LC) separates the deuterated aldehyde from any non-volatile or volatile impurities (like the corresponding carboxylic acid), allowing for the quantification of its chemical purity.

Conclusion

Deuterated aldehydes are powerful tools in scientific research and drug development, but their utility is directly tied to their purity. Their inherent reactivity necessitates a rigorous and scientifically-grounded approach to their handling and storage. By controlling temperature, atmosphere, and light, and by excluding moisture and protic contaminants, researchers can effectively prevent both chemical degradation and isotopic exchange. Implementing these protocols, combined with stringent safety measures and routine analytical verification, ensures the long-term integrity of these valuable reagents, leading to more reliable and reproducible scientific outcomes.

References

-

Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC - NIH . National Institutes of Health. [Link]

-

Methods for the synthesis of deuterated aldehydes a, Indirect... - ResearchGate . ResearchGate. [Link]

- WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents.

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]

-

What is the storage conditions and protocol for deuterated standards of organic compounds? | ResearchGate . ResearchGate. [Link]

-

Deuterium - SAFETY DATA SHEET . CK Special Gases Ltd. [Link]

-

How To Properly Store Your Radiolabeled Compounds - Moravek . Moravek. [Link]

-

Safety Data Sheet: Benzaldehyde - Carl ROTH . Carl ROTH. [Link]

-

FORMALDEHYDE | Occupational Safety and Health Administration - OSHA . OSHA. [Link]

-

UN1990 Benzaldehyde Analytical Grade . Labkem. [Link]

-

10.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Isotopic labeling - Wikipedia . Wikipedia. [Link]

-

Deuterium Safety Data Sheet - Air Liquide . Air Liquide. [Link]

-

Designing Stable Isotope Labeled Internal Standards - Acanthus Research . Acanthus Research. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. carlroth.com [carlroth.com]

- 10. isotope.com [isotope.com]

- 11. biosynth.com [biosynth.com]

- 12. fishersci.com [fishersci.com]

- 13. Formaldehyde-d2 20wt. deuterium oxide, D 98atom 1664-98-8 [sigmaaldrich.com]

- 14. FORMALDEHYDE | Occupational Safety and Health Administration [osha.gov]

- 15. Benzaldehyd-d6 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 16. labbox.es [labbox.es]

- 17. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to the Chemical Stability of Propionaldehyde-2,2,3,3,3-d5

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Development

In the landscape of modern drug discovery and development, the strategic incorporation of stable isotopes, such as deuterium (²H), has emerged as a pivotal tool for enhancing the pharmacokinetic and safety profiles of therapeutic agents.[1] Propionaldehyde-2,2,3,3,3-d5, a deuterated isotopologue of propionaldehyde, represents a valuable building block in the synthesis of complex deuterated molecules. The substitution of hydrogen with deuterium at specific positions can significantly alter a molecule's metabolic fate, primarily through the kinetic isotope effect (KIE), which can lead to improved metabolic stability, a longer half-life, and a reduction in toxic metabolites.[2][3]

However, the inherent reactivity of the aldehyde functional group necessitates a thorough understanding of the chemical stability of this compound. This guide provides a comprehensive examination of the principal degradation pathways of this compound, the anticipated impact of deuterium labeling on its stability, and robust analytical methodologies for its assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding to ensure the quality, purity, and integrity of this critical reagent throughout its lifecycle.

Principal Degradation Pathways of Propionaldehyde

Propionaldehyde, as a representative short-chain aliphatic aldehyde, is susceptible to several degradation pathways that can compromise its purity and integrity. The primary routes of degradation include oxidation, aldol condensation, and polymerization. Understanding these pathways is the first step in designing effective strategies to mitigate them.

Oxidation to Propionic Acid

Aldehydes are readily oxidized to carboxylic acids in the presence of atmospheric oxygen or other oxidizing agents.[4] This process can occur via a free-radical chain mechanism, particularly in the presence of light or metal ions. The aldehyde C-H bond is relatively weak and susceptible to abstraction, initiating the oxidation cascade.

Aldol Condensation

In the presence of acidic or basic catalysts, propionaldehyde can undergo self-condensation via an aldol reaction.[5] This reaction involves the formation of an enolate ion from one molecule of the aldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde. This pathway leads to the formation of higher molecular weight impurities.[1]

Polymerization

Propionaldehyde can undergo polymerization, particularly in the presence of strong acids or bases, or upon exposure to elevated temperatures.[6] This can lead to the formation of a variety of oligomeric and polymeric materials, significantly reducing the purity of the aldehyde. The polymerization can proceed through various mechanisms, including cationic or anionic pathways, depending on the catalyst.

The Impact of Deuteration on the Chemical Stability of this compound: The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium at the C2 and C3 positions in propionaldehyde introduces a significant kinetic isotope effect (KIE), which is a change in the reaction rate due to isotopic substitution.[7] The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond.[8] Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond.[9]

-

Oxidation: The rate-determining step in the free-radical oxidation of aldehydes often involves the abstraction of a hydrogen atom from the carbonyl carbon. In this compound, the aldehydic proton is not deuterated. However, the deuteration of the adjacent methylene group (C2) can exert a secondary KIE. Secondary KIEs are typically smaller than primary KIEs but can still influence reaction rates.[7] The change in hybridization at the alpha-carbon during the reaction can lead to a small inverse or normal secondary KIE. More significantly, any side reactions involving the abstraction of an alpha-proton would be significantly slowed.

-

Aldol Condensation: The formation of the enolate intermediate in the aldol condensation involves the removal of a proton from the α-carbon (C2). In this compound, this position is deuterated. The cleavage of the C-D bond at the C2 position is expected to be the rate-determining step in enolate formation. Therefore, a significant primary KIE is anticipated, leading to a substantial decrease in the rate of aldol condensation.[10] This enhanced stability against self-condensation is a key advantage of using this deuterated analogue.

-

Polymerization: The mechanisms of polymerization can be complex. However, if any of the propagation steps involve the abstraction of a deuterium atom from the C2 or C3 positions, a primary KIE would be expected to slow down the rate of polymerization.

| Degradation Pathway | Key Bond Cleavage | Position of Deuteration in this compound | Expected Kinetic Isotope Effect (KIE) | Predicted Impact on Stability |

| Oxidation | Aldehydic C-H | Not deuterated | Secondary KIE at C2 | Minor to moderate increase in stability |

| Aldol Condensation | α-C-H (at C2) | Deuterated | Primary KIE | Significant increase in stability |

| Polymerization | Varies (potentially C-D at C2 or C3) | Deuterated | Primary or Secondary KIE | Moderate to significant increase in stability |

Analytical Methodologies for Stability Assessment

A robust analytical strategy is essential for monitoring the stability of this compound and quantifying any potential degradation products. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.[11] Given the volatility of propionaldehyde, derivatization is often employed to improve its chromatographic retention and detection.

Protocol: HPLC Analysis of this compound via DNPH Derivatization

-

Derivatization Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of acetonitrile.

-

To an aliquot of this solution, add an excess of the DNPH derivatization reagent.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour) to ensure complete derivatization.

-

Quench the reaction by adding a neutralizing agent if necessary.

-

Dilute the derivatized sample to a suitable concentration with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile is often effective. For example, a gradient from 50% acetonitrile to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength where the DNPH derivatives have strong absorbance (e.g., 365 nm).

-

-

Data Analysis:

-

The peak corresponding to the Propionaldehyde-d5-DNPH derivative should be well-resolved from any peaks corresponding to degradation product derivatives.

-

Quantify the parent compound and any impurities using a validated calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like propionaldehyde and can be used without derivatization.[12] It provides both separation and structural information, which is invaluable for identifying unknown degradation products.

Protocol: GC-MS Analysis of this compound

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile, inert solvent such as dichloromethane or hexane.

-

-

GC Conditions:

-

Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 200 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak for this compound based on its retention time and mass spectrum. The mass spectrum will show a characteristic fragmentation pattern, with the molecular ion peak shifted by +5 mass units compared to unlabeled propionaldehyde.

-

Screen for degradation products by looking for new peaks in the chromatogram and analyzing their mass spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the isotopic purity of this compound and for monitoring its stability over time.[13] Both ¹H and ²H NMR can be employed.

-

¹H NMR: The absence of signals in the regions corresponding to the C2 and C3 protons confirms the high level of deuteration. The aldehydic proton will be visible as a singlet in the 9-10 ppm region.[14] The appearance of new signals over time can indicate the formation of degradation products.

-

²H NMR: This technique directly observes the deuterium nuclei, providing a definitive confirmation of the positions and extent of deuteration.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying likely degradation products and demonstrating the stability-indicating nature of the analytical methods.[15] These studies involve subjecting the compound to conditions more severe than those it would encounter during normal storage.

Protocol: Forced Degradation of this compound

-

Acid and Base Hydrolysis:

-

Treat a solution of the compound in a suitable solvent with 0.1 M HCl and 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Expose a solution of the compound to a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

-

Thermal Degradation:

-

Store the neat compound or a solution at an elevated temperature (e.g., 70 °C) in the dark.

-

-

Photostability:

-

Expose the compound (as a solid or in solution) to light with a specified intensity and wavelength distribution, as per ICH Q1B guidelines.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC and GC-MS methods.

-

Aim for 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely consuming the parent compound.[16]

-

Storage and Handling Recommendations

To maintain the chemical and isotopic integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4] Refrigeration (2-8 °C) is recommended to minimize polymerization and other temperature-dependent degradation pathways. Protect from light.

-

Handling: Handle in a well-ventilated area, preferably under an inert atmosphere, to minimize exposure to air and moisture. Use dry glassware and solvents to prevent H/D exchange, which could compromise the isotopic purity.

Conclusion

This compound is a valuable tool in modern pharmaceutical research and development. A thorough understanding of its chemical stability is paramount to its effective use. The deuterium labeling at the C2 and C3 positions is predicted to significantly enhance its stability against aldol condensation and polymerization due to a primary kinetic isotope effect. While the aldehydic C-H bond remains susceptible to oxidation, proper storage and handling can effectively mitigate this degradation pathway. The analytical methodologies and forced degradation protocols outlined in this guide provide a robust framework for assessing and ensuring the quality and integrity of this important deuterated building block.

References

- Bell, R. P., & Smith, M. J. (1958). Deuterium Exchange in the Aldol Condensation of Acetaldehyde. Journal of the Chemical Society, 1691.

- Bell, R. P., & Smith, M. J. (1958). Deuterium Exchange in the Aldol Condensation of Acetaldehyde. Journal of the Chemical Society, 1691-1696.

- Green Chemistry (RSC Publishing). (n.d.).

- BenchChem. (2025). The Significance of Deuterium Labeling in Biological Systems: An In-depth Technical Guide.

- ResearchGate. (2025). Large deuterium isotope effects and their use: A historical review.

- ResearchGate. (2025). Using Deuterium in Drug Discovery: Leaving the Label in the Drug.

- ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.

- SpringerLink. (n.d.).

- Sciencemadness Wiki. (2022). Propionaldehyde.

- SGS. (n.d.).

- INIS-IAEA. (2025). Deuterium isotope effects in the thermal decomposition of β-hydroxy ketones and β-hydroxy esters.

- BenchChem. (2025).

- ACS Publications. (n.d.).

- Pharmaguideline. (n.d.).

- ResolveMass Laboratories Inc. (2025).

- SGS. (n.d.).

- Wikipedia. (n.d.). Kinetic isotope effect.

- SciSpace. (n.d.).

- International Journal of Pharmaceutical Sciences Review and Research. (2014).

- BenchChem. (2025).

- NIH. (n.d.).

- BOC Sciences. (n.d.).

- ResearchGate. (n.d.).

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- IJPPR. (2023).

- Chemistry LibreTexts. (2024). Kinetic Isotope Effects.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Aldehydes.

- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.

- ResearchGate. (2017).

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- ResearchGate. (n.d.). Chemical shift values, multiplicities and assignments of aldehyde-CHO...

- Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry.

- Oxford Academic. (n.d.). Recent Progress in the Synthesis of Deuterated Aldehyde. Bulletin of the Chemical Society of Japan.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- ACS Publications. (2011). NMR Investigations on the Proline-Catalyzed Aldehyde Self-Condensation: Mannich Mechanism, Dienamine Detection, and Erosion of the Aldol Addition Selectivity. The Journal of Organic Chemistry.

- PubMed. (2012).

- Restek. (n.d.). Propionaldehyde: CAS # 123-38-6 Compound Information and Applications for GC (Gas Chromatography)

- Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Organic Chemistry Class Notes.

- YouTube. (2025). What Is The Deuterium Kinetic Isotope Effect? - Chemistry For Everyone.

- Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect.

- PubMed Central. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.

- ResearchGate. (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 334. Deuterium exchange in the aldol condensation of acetaldehyde - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. ez.restek.com [ez.restek.com]

- 13. asahilab.co.jp [asahilab.co.jp]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to the Scientific Applications of Propionaldehyde-d5

Abstract

Propionaldehyde-d5 (C₃D₅HO) is a stable isotope-labeled analog of propionaldehyde, a ubiquitous three-carbon aldehyde. The substitution of five hydrogen atoms with deuterium imparts a mass shift without significantly altering its chemical properties, making it an invaluable tool in advanced scientific research. This technical guide provides an in-depth exploration of the core applications of Propionaldehyde-d5, focusing on its role as an internal standard for high-precision quantitative analysis by mass spectrometry and as a metabolic tracer for elucidating complex biological pathways. We will delve into the theoretical principles, provide field-proven experimental protocols, and present data to demonstrate the compound's utility for researchers, analytical chemists, and drug development professionals.

Physicochemical Properties and Synthesis Overview

Understanding the fundamental characteristics of Propionaldehyde-d5 is crucial for its effective application. As a deuterated isotopologue, it shares nearly identical physicochemical properties with its unlabeled counterpart, such as boiling point, solubility, and reactivity. This chemical equivalence is the cornerstone of its utility, particularly in isotope dilution mass spectrometry.

| Property | Value | Source |

| Chemical Formula | C₃D₅HO | |

| Molecular Weight | 63.11 | |

| Isotopic Enrichment | ≥98 atom % D | |

| CAS Number | 198710-93-9 | |

| Appearance | Colorless Liquid | Perstorp |

| Storage Conditions | Room Temperature, Flammable |

Synthesis Insight: The demand for deuterated building blocks has spurred the development of efficient synthetic methods. Modern approaches, such as N-heterocyclic carbene (NHC)-catalyzed hydrogen-deuterium exchange (HDE), allow for the direct and cost-effective incorporation of deuterium into aldehydes from heavy water (D₂O). This avoids complex multi-step syntheses and provides high levels of deuterium incorporation, making compounds like Propionaldehyde-d5 more accessible for research.

Core Application I: The Gold Standard for Quantitative Analysis

The most prominent application of Propionaldehyde-d5 is as an internal standard (IS) for quantitative analysis using isotope dilution mass spectrometry (IDMS). This technique is considered the gold standard for accuracy and precision in analytical chemistry.

2.1 The Principle of Isotope Dilution

In quantitative mass spectrometry (e.g., GC-MS or LC-MS), analytical variability can arise during sample preparation, extraction, and instrument injection, leading to inaccurate results. An ideal internal standard is a compound that behaves identically to the analyte of interest (the target compound) throughout the entire analytical process but is distinguishable by the mass spectrometer.

Propionaldehyde-d5 is the perfect IS for quantifying native propionaldehyde.[1] It is added to a sample in a known amount at the very beginning of the workflow. Because it is chemically identical to the analyte, any loss of material during extraction or inconsistency in ionization will affect both the analyte and the IS to the same degree. The mass spectrometer, however, can easily distinguish between the native propionaldehyde (m/z 58) and Propionaldehyde-d5 (m/z 63). The final concentration of the analyte is calculated based on the ratio of the analyte's signal to the IS signal, effectively canceling out any experimental variability.[1][2]

2.2 Application Focus: Environmental and Biological Monitoring

Propionaldehyde is a volatile organic compound (VOC) found in various environmental and biological matrices. It is released from industrial processes, vehicle exhaust, and is a component of cigarette smoke.[3][4] In biological systems, it is a product of lipid peroxidation and amino acid metabolism, making it a potential biomarker for oxidative stress.[1][5] Accurate quantification in these complex matrices is critical but challenging due to the compound's volatility and the presence of interfering substances. IDMS with Propionaldehyde-d5 overcomes these challenges.[1][2][6][7][8]

2.3 Detailed Experimental Protocol: Quantification of Propionaldehyde in Aqueous Samples using HS-GC-MS

This protocol outlines a validated method for analyzing propionaldehyde in water samples, a common task in environmental monitoring. The use of headspace (HS) sampling is ideal for volatile analytes.

Step 1: Standard and Sample Preparation

-

Prepare Calibration Standards: Create a series of calibration standards by spiking known concentrations of unlabeled propionaldehyde (e.g., 0.1, 0.5, 1, 5, 10 µg/L) into clean water.

-

Spike with Internal Standard: To each calibration standard and unknown sample (e.g., 10 mL in a 20 mL headspace vial), add a precise and constant amount of Propionaldehyde-d5 solution to achieve a final concentration of 5 µg/L.

-

Seal: Immediately seal the vials with PTFE-lined septa to prevent the loss of volatile compounds.

Step 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis

-

Incubation: Place the vials in the HS autosampler tray. Incubate at 60°C for 15 minutes to allow the volatile aldehydes to partition into the headspace.

-

Injection: Automatically inject a fixed volume of the headspace (e.g., 1 mL) into the GC-MS system.

-

GC Separation: Use a suitable capillary column (e.g., DB-624) to separate the analytes. A typical temperature program would be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 2 minutes.

-

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

-

Monitor m/z 58 for propionaldehyde (analyte).

-

Monitor m/z 63 for Propionaldehyde-d5 (internal standard).

-

Step 3: Data Analysis

-

Generate Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte (m/z 58) to the peak area of the internal standard (m/z 63). Plot this ratio against the known concentration of the analyte to generate a linear calibration curve.

-

Quantify Unknowns: Calculate the analyte/IS peak area ratio for the unknown samples and determine their concentrations using the calibration curve equation.

2.4 Typical Method Performance

This method provides excellent linearity, accuracy, and precision.

| Parameter | Typical Value |

| Linearity (R²) | >0.995 |

| Limit of Detection (LOD) | ~0.05 µg/L |

| Limit of Quantitation (LOQ) | ~0.15 µg/L |

| Recovery | 95-105% |

| Precision (RSD) | <10% |

2.5 Workflow Visualization

Sources

- 1. Simultaneous determination of multiple aldehydes in biological tissues and fluids using gas chromatography/stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. enviromail_04 | ALS Life Sciences | Europe [alsglobal.eu]

- 5. Metabolic Pathways for Removing Reactive Aldehydes are Diminished in Atrophic Muscle During Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Profiling of aldehyde-containing compounds by stable isotope labelling-assisted mass spectrometry analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Propionaldehyde-2,2,3,3,3-d5 as an Internal Standard in GC-MS

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of propionaldehyde-2,2,3,3,3-d5 as an internal standard in the quantitative analysis of propionaldehyde and other similar volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). The document elucidates the principles of isotope dilution mass spectrometry (IDMS), the rationale for selecting a deuterated internal standard, and step-by-step methodologies for method development, validation, and sample analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and accurate analytical methods for the quantification of volatile aldehydes.

Introduction: The Imperative for Precision in Volatile Aldehyde Analysis

Volatile aldehydes, such as propionaldehyde, are a class of compounds frequently encountered in diverse matrices, including environmental samples, food and beverages, and biological specimens. Their presence can be indicative of various processes, from industrial contamination to metabolic pathways and product degradation. Accurate quantification of these compounds is often challenging due to their volatility, which can lead to sample loss during preparation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile compounds.[1][2] However, variations in sample preparation, injection volume, and instrument response can introduce significant errors in quantification.[3][4] To mitigate these variabilities, the use of an internal standard is a well-established and highly recommended practice.[3][5]

An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, thereby compensating for variations throughout the analytical workflow.[6] Isotopically labeled compounds, particularly deuterated analogues of the analyte, represent the gold standard for internal standards in mass spectrometry-based methods.[6][7]

This application note focuses on this compound, a deuterated form of propionaldehyde, and its application as an internal standard. We will explore the theoretical underpinnings of its use, provide practical guidance for its implementation, and present protocols for robust method validation in accordance with international guidelines.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard to a sample before analysis.[8][9][10][11] The underlying principle is the measurement of the change in the isotopic ratio of the analyte after the addition of the labeled standard.[8][9] Since the native (unlabeled) and the isotopically labeled forms of the analyte are chemically identical, they behave identically during extraction, derivatization (if any), and chromatographic separation.[6]

The key advantages of using a deuterated internal standard like propionaldehyde-d5 in GC-MS analysis are:

-

Correction for Sample Loss: Any loss of the analyte during sample preparation or injection will be mirrored by a proportional loss of the internal standard.

-

Compensation for Matrix Effects: The internal standard helps to correct for signal suppression or enhancement caused by other components in the sample matrix.

-

Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the method's precision and accuracy are significantly enhanced.[3]

The quantification is based on the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard. This ratio is then used to determine the concentration of the analyte in the unknown sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[7][12]

This compound: An Ideal Internal Standard

This compound is an excellent choice as an internal standard for the GC-MS analysis of propionaldehyde and other short-chain aldehydes.

Physicochemical Properties

| Property | Value |

| Chemical Formula | CD₃CD₂CHO |

| Molecular Weight | 63.11 g/mol [13][14] |

| Boiling Point | 46-50 °C[14] |

| Isotopic Purity | Typically ≥98 atom % D[14][15] |

| Appearance | Liquid[14] |

The physicochemical properties of propionaldehyde-d5 are nearly identical to those of native propionaldehyde, ensuring co-elution during chromatographic separation and similar behavior during sample preparation and ionization. The mass difference of +5 amu provides a distinct mass-to-charge ratio (m/z) that is easily resolved from the native analyte by the mass spectrometer, preventing spectral overlap.[6]

Rationale for Deuterium Labeling

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen with deuterium in a molecule results in a mass increase without significantly altering its chemical properties.[16] For volatile organic compounds, deuterium labeling is a cost-effective and common approach for synthesizing internal standards.[6] The placement of the deuterium atoms on the ethyl group in this compound ensures their stability and minimizes the risk of H/D exchange during analysis.[16]

Experimental Protocols

The following protocols provide a framework for the use of propionaldehyde-d5 as an internal standard in GC-MS analysis. These should be adapted and optimized based on the specific instrumentation, sample matrix, and analytical requirements.

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of propionaldehyde and its deuterated internal standard.

Materials:

-

Propionaldehyde (analytical standard grade)

-

This compound (isotopic purity ≥98%)

-

Methanol (GC grade or equivalent)

-

Volumetric flasks (Class A)

-

Micropipettes

Protocol:

-